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molecular formula C8H12O2 B1428790 7-Oxaspiro[3.5]nonan-2-one CAS No. 1339892-75-9

7-Oxaspiro[3.5]nonan-2-one

Cat. No. B1428790
M. Wt: 140.18 g/mol
InChI Key: GTLFGGYLSWPBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962596B2

Procedure details

The impure 1,1-dichloro-7-oxaspiro[3.5]nonan-2-one from Step B was stirred with zinc (150 mg; 2.30 mmol) and 5 mL of acetic acid/water (1:1) for 4 hours. The mixture was stored at −20° C. for 1 day, diluted with ether (20 mL) and filtered through a pad of Celite®. The solution was neutralized with aqueous sodium bicarbonate solution and extracted into ether (5×20 mL). The combined ether extracts were dried (sodium sulfate), filtered and concentrated under reduced pressure. The material was purified by chromatography on silica gel, eluting with 1:1 ethyl acetate/hexane to give the product as a colorless oil (61 mg).
Name
1,1-dichloro-7-oxaspiro[3.5]nonan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[C:5]2([CH2:10][CH2:9][O:8][CH2:7][CH2:6]2)[CH2:4][C:3]1=[O:11].C(O)(=O)C.O>CCOCC.[Zn]>[CH2:4]1[C:5]2([CH2:10][CH2:9][O:8][CH2:7][CH2:6]2)[CH2:2][C:3]1=[O:11] |f:1.2|

Inputs

Step One
Name
1,1-dichloro-7-oxaspiro[3.5]nonan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(CC12CCOCC2)=O)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O.O
Name
Quantity
150 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
EXTRACTION
Type
EXTRACTION
Details
extracted into ether (5×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The material was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with 1:1 ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C1C(CC12CCOCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 61 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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